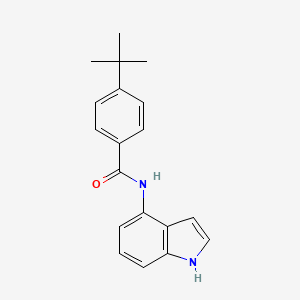
2-(2-Azidoethyl)-1,1-difluorocyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Azidoethyl)-1,1-difluorocyclopentane is an organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethyl)-1,1-difluorocyclopentane typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method includes the reaction of 2-bromoethyl-1,1-difluorocyclopentane with sodium azide in an organic solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds as follows:
2-Bromoethyl-1,1-difluorocyclopentane+NaN3→this compound+NaBr
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of microreactors allows for precise control of reaction conditions, minimizing the risk associated with handling azides .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Azidoethyl)-1,1-difluorocyclopentane can undergo various chemical reactions, including:
Click Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction: Reduction of the azido group to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, alkyne substrates, and mild conditions (room temperature) are typically used.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Triazoles: Formed via CuAAC reactions.
Amines: Resulting from the reduction of the azido group.
Substituted Cyclopentanes: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(2-Azidoethyl)-1,1-difluorocyclopentane has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Azidoethyl)-1,1-difluorocyclopentane depends on the specific reaction it undergoes. In CuAAC reactions, the azido group reacts with an alkyne to form a stable triazole ring, facilitated by a copper(I) catalyst . The azido group can also be reduced to an amine, which can participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azidoethylbenzene: Contains an azidoethyl group attached to a benzene ring.
1-(2-Azidoethyl)-pyrazole: Features an azidoethyl group attached to a pyrazole ring.
1-(2-Azidoethyl)-1,2,3-triazole: Contains an azidoethyl group attached to a triazole ring.
Uniqueness
2-(2-Azidoethyl)-1,1-difluorocyclopentane is unique due to the presence of both azido and difluorocyclopentane moieties, which confer distinct reactivity and properties compared to other azidoethyl compounds. The difluorocyclopentane ring enhances the compound’s stability and potential for diverse chemical transformations .
Propriétés
IUPAC Name |
2-(2-azidoethyl)-1,1-difluorocyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)4-1-2-6(7)3-5-11-12-10/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNPCVKFLMIFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2885579.png)





![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2885588.png)
![n-[2-(Propan-2-yl)-4,5,6,7-tetrahydro-2h-indazol-6-yl]prop-2-enamide](/img/structure/B2885589.png)
![3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2885593.png)
![5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2885594.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2885598.png)
![2-iodo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2885599.png)
![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2885601.png)
